molecular formula C10H17NO3 B14250735 Cyclopentyl 5-amino-4-oxopentanoate CAS No. 316179-59-6

Cyclopentyl 5-amino-4-oxopentanoate

Cat. No.: B14250735
CAS No.: 316179-59-6
M. Wt: 199.25 g/mol
InChI Key: FOCWSMRYFUTJLC-UHFFFAOYSA-N
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Description

Cyclopentyl 5-amino-4-oxopentanoate is an ester derivative of 5-amino-4-oxopentanoic acid, where the cyclopentyl group is esterified to the carboxylic acid moiety. This compound combines a β-keto acid backbone with an amino group at the C5 position, rendering it structurally distinct from simpler amino acids or keto esters. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and reactivity compared to smaller alkyl or aromatic esters.

Properties

CAS No.

316179-59-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

cyclopentyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C10H17NO3/c11-7-8(12)5-6-10(13)14-9-3-1-2-4-9/h9H,1-7,11H2

InChI Key

FOCWSMRYFUTJLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 5-amino-4-oxopentanoate typically involves the reaction of cyclopentylamine with 5-amino-4-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl 5-amino-4-oxopentanoic acid, while reduction may produce cyclopentyl 5-amino-4-hydroxypentanoate.

Scientific Research Applications

Cyclopentyl 5-amino-4-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. These intermediates can modulate various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Cyclopentyl 5-amino-4-oxopentanoate can be contextualized by comparing it to related compounds, focusing on substituent effects, functional groups, and physicochemical properties.

Substituent Effects: Cyclopentyl vs. Other Alkyl/Aryl Groups

  • Methyl 5-Amino-4-oxopentanoate (Methyl δ-aminolevulinate hydrochloride): This methyl ester analog lacks the cyclopentyl group, resulting in lower molecular weight (C₆H₁₁NO₃·HCl; ~181.6 g/mol) and higher polarity . The methyl ester is more prone to hydrolysis under physiological conditions due to reduced steric hindrance, whereas the cyclopentyl group may enhance metabolic stability .
  • 5-Cyclohexyl-4-oxopentanoic Acid: Replacing cyclopentyl with cyclohexyl increases hydrophobicity and steric bulk. The cyclohexyl group’s chair conformation may improve binding to hydrophobic pockets in enzymes or receptors compared to the more strained cyclopentyl ring . However, this substitution converts the ester to a carboxylic acid (C₁₁H₁₈O₃; 198.26 g/mol), altering solubility and ionization behavior .
  • 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid: The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthesis. The Boc group’s bulkiness may hinder intermolecular interactions compared to the cyclopentyl ester, which retains a reactive ester linkage .

Functional Group Comparisons

  • Amides vs. Esters: this compound’s ester group is more hydrolytically labile than amides (e.g., (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid ). The latter’s amide bond (N–C) exhibits higher bond dissociation energy (~5.7 eV in cyclopentylamine derivatives) compared to esters, which may fragment at lower energies .
  • β-Keto Acid Derivatives: The β-keto moiety in this compound is susceptible to keto-enol tautomerism, a feature shared with 4-oxopentanoic acid derivatives. This tautomerism can influence reactivity in chelation or nucleophilic addition reactions .

Stability and Reactivity

  • Bond Dissociation Energies: Cyclopentyl radicals attached to oxygen (as in esters) dissociate at ~5.7 eV, similar to cyclopentylamine (CPA) but lower than tert-butyl radicals (~9 eV) .
  • Steric Effects :
    The cyclopentyl group’s moderate ring strain (compared to cyclohexane or cyclopropane) balances steric hindrance and flexibility. This may optimize interactions in catalytic or binding sites compared to rigid cyclohexyl or strained cyclopropyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Functional Group Molecular Formula Key Properties/Stability Reference
This compound Cyclopentyl Ester C₁₀H₁₇NO₃* Moderate hydrophobicity, β-keto tautomerism Inferred
Methyl 5-amino-4-oxopentanoate Methyl Ester C₆H₁₁NO₃·HCl High polarity, hydrolytically labile
5-Cyclohexyl-4-oxopentanoic Acid Cyclohexyl Carboxylic Acid C₁₁H₁₈O₃ High hydrophobicity, stable chair conformation
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic Acid 4,4-Dimethylcyclohexyl Amide C₁₃H₂₄N₂O₃ Enhanced stability via amide bond, rigid structure

*Molecular formula inferred from structural analogs.

Table 2: Bond Dissociation Energies (BDEs) of Cyclopentyl Derivatives

Compound Type BDE (eV) Heteroatom Notes Reference
Cyclopentylamine (CPA) 5.7 Nitrogen Lower barrier due to N–C bond
Cyclopentyl Ester ~5.7* Oxygen Comparable to CPA
tert-Butyl Radical 9.0 Oxygen Higher stability

*Estimated based on cyclopentyl radical data.

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